molecular formula C16H25N5O2 B2978049 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 898435-00-2

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

Katalognummer: B2978049
CAS-Nummer: 898435-00-2
Molekulargewicht: 319.409
InChI-Schlüssel: XXSJWCQUBSBFOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholinopyridazine Intermediate: This step involves the reaction of morpholine with a pyridazine derivative under controlled conditions to form the morpholinopyridazine intermediate.

    Piperazine Coupling: The intermediate is then reacted with a piperazine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

    Final Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)propan-1-one: Similar structure but lacks the morpholinopyridazine moiety.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring but has a different heterocyclic system.

    6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: Similar piperazine ring but different core structure.

Uniqueness

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is unique due to the presence of the morpholinopyridazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications.

Biologische Aktivität

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a synthetic compound with potential pharmacological applications, particularly in the fields of oncology and neurology. Its unique structure, featuring a piperazine ring and a morpholino-substituted pyridazine moiety, suggests significant interactions with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}

This structure includes:

  • A methyl group contributing to its lipophilicity.
  • A morpholinopyridazine component that may enhance binding affinity to biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of key signaling pathways : Preliminary studies suggest that it may inhibit the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival .
  • Modulation of neurotransmitter systems : The piperazine component may interact with serotonin receptors, potentially influencing mood and anxiety disorders .

Anticancer Activity

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A-549 lung carcinoma cells) have shown that derivatives of this compound exhibit cytotoxicity, indicating potential as an anticancer agent. The selectivity for cancer cells over normal cells is particularly noteworthy, suggesting a therapeutic window for further development .
  • Animal Models : In vivo studies on xenograft models have demonstrated dose-dependent antitumor efficacy, reinforcing the compound's potential as a novel anticancer therapeutic .

Neurological Effects

The compound's ability to interact with central nervous system targets suggests possible applications in treating neurological disorders. Its structural similarities to known psychoactive compounds indicate potential for modulating neurotransmitter systems, particularly serotonin receptors, which are implicated in anxiety and depression .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications to the morpholino and piperazine moieties can significantly impact biological activity. For instance:

  • Alterations in the alkyl chain length or branching can enhance lipophilicity and membrane permeability.
  • Substituents on the piperazine ring can influence receptor binding affinity and selectivity.
ModificationEffect on ActivityReference
Increased methylation on piperazineEnhanced binding to serotonin receptors
Varied substituents on morpholinoAltered cytotoxicity profiles

Case Study 1: Anticancer Efficacy

In one study, a series of compounds structurally related to this compound were synthesized and evaluated for their anticancer properties. The lead compound demonstrated an IC50 value of 5.9 nM against PI3Kα, indicating potent inhibitory activity against this target in cancer cells .

Case Study 2: Neurological Applications

Another study explored the effects of similar compounds on anxiety-related behaviors in rodent models. Results indicated that modifications leading to increased affinity for serotonin receptors resulted in significant anxiolytic effects, supporting the potential use of these compounds in treating anxiety disorders .

Eigenschaften

IUPAC Name

2-methyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-13(2)16(22)21-7-5-19(6-8-21)14-3-4-15(18-17-14)20-9-11-23-12-10-20/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSJWCQUBSBFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.